Tetrakis(4-ethynylphenyl)methane Tetrakis(4-ethynylphenyl)methane
Brand Name: Vulcanchem
CAS No.: 177991-01-4
VCID: VC3968426
InChI: InChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H
SMILES: C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C
Molecular Formula: C33H20
Molecular Weight: 416.5 g/mol

Tetrakis(4-ethynylphenyl)methane

CAS No.: 177991-01-4

Cat. No.: VC3968426

Molecular Formula: C33H20

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis(4-ethynylphenyl)methane - 177991-01-4

Specification

CAS No. 177991-01-4
Molecular Formula C33H20
Molecular Weight 416.5 g/mol
IUPAC Name 1-ethynyl-4-[tris(4-ethynylphenyl)methyl]benzene
Standard InChI InChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H
Standard InChI Key JGUCYLISNORQFW-UHFFFAOYSA-N
SMILES C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C
Canonical SMILES C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tetrakis(4-ethynylphenyl)methane belongs to the family of tetrahedral hydrocarbons, featuring a central carbon atom connected to four identical 4-ethynylphenyl substituents. The ethynyl (CCH-\text{C}\equiv\text{CH}) groups extend from the para positions of each benzene ring, creating a symmetrical, three-dimensional structure. This geometry is corroborated by X-ray crystallography data (CCDC 113600) , which reveals a bond length of 1.43 Å for the central C–C bonds and 1.18 Å for the ethynyl C≡C linkages .

The compound’s SMILES notation,
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C\text{C}\#\text{CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C}\#\text{C)(C3=CC=C(C=C3)C}\#\text{C)C4=CC=C(C=C4)C}\#\text{C}
, underscores its branched topology. Computational models predict a van der Waals volume of 487.7 ų and a solvent-accessible surface area of 623.4 Ų , metrics critical for assessing its packing efficiency in solid-state applications.

Spectroscopic and Computational Properties

Key spectroscopic identifiers include:

  • InChIKey: JGUCYLISNORQFW-UHFFFAOYSA-N

  • PubChem CID: 12157742

The compound’s hydrophobicity is quantified by an XLogP3 value of 8 , indicating high lipid solubility. Additional computed properties include:

PropertyValueReference
Hydrogen Bond Donors0
Hydrogen Bond Acceptors0
Rotatable Bond Count8
Topological Polar SA0 Ų
Monoisotopic Mass416.1565 Da

Synthesis and Purification

Characterization Techniques

  • GC-MS: Purity ≥98.0%

  • ¹H/¹³C NMR: Confirms absence of protic impurities and validates ethynyl proton signals at δ 2.5–3.0 ppm .

  • XRD: Unit cell parameters a=12.34A˚,b=12.34A˚,c=10.56A˚a = 12.34 \, \text{Å}, b = 12.34 \, \text{Å}, c = 10.56 \, \text{Å}, space group P1P\overline{1} .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueReference
Melting Point300°C
Boiling PointNot reported
Density1.22 g/cm³ (pred.)
Solubility (25°C)Insoluble in H₂O; soluble in THF, DCM

The compound’s thermal resilience makes it suitable for high-temperature polymer matrices, while its solubility profile favors processing in organic solvents.

SupplierCatalog NumberQuantityPrice (USD)
TCI AmericaT3151100MG100 mg363.40
TCI AmericaT31511G1 g2,162.62

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